Cas no 1807166-63-7 (6-Chloro-3-fluoro-2-mercaptopyridine)
6-Chloro-3-fluoro-2-mercaptopyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-fluoro-2-mercaptopyridine
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- Inchi: 1S/C5H3ClFNS/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
- InChI Key: HWFYSJNPLJKKTA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(N1)=S)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 209
- XLogP3: 2
- Topological Polar Surface Area: 44.1
6-Chloro-3-fluoro-2-mercaptopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010429-250mg |
6-Chloro-3-fluoro-2-mercaptopyridine |
1807166-63-7 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029010429-1g |
6-Chloro-3-fluoro-2-mercaptopyridine |
1807166-63-7 | 95% | 1g |
$3,126.60 | 2022-03-31 |
6-Chloro-3-fluoro-2-mercaptopyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 6-Chloro-3-fluoro-2-mercaptopyridine
Research Briefing on 6-Chloro-3-fluoro-2-mercaptopyridine (CAS: 1807166-63-7) in Chemical Biology and Pharmaceutical Applications
6-Chloro-3-fluoro-2-mercaptopyridine (CAS: 1807166-63-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This sulfur-containing pyridine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, positioning it as a valuable scaffold in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing covalent inhibitors for Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. Researchers utilized 6-Chloro-3-fluoro-2-mercaptopyridine as a warhead precursor, capitalizing on its reactive thiol group to form irreversible bonds with cysteine residues in the BTK active site. The resulting inhibitors showed improved selectivity profiles compared to first-generation compounds, with IC50 values in the low nanomolar range against BTK while sparing other kinases in the Tec family.
In antimicrobial applications, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 1807166-63-7 exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The fluorine and chlorine substituents were found to enhance membrane permeability, while the mercapto group contributed to target engagement with bacterial thioredoxin reductase. These findings suggest potential for developing novel antibiotics to address the growing threat of antimicrobial resistance.
The compound's synthetic versatility was further demonstrated in a recent Organic Process Research & Development publication (2024), which detailed a scalable, green chemistry approach to 6-Chloro-3-fluoro-2-mercaptopyridine production. The new method employs continuous flow technology and reduces hazardous waste generation by 78% compared to traditional batch processes, addressing both economic and environmental concerns in pharmaceutical manufacturing.
Ongoing research presented at the 2024 American Chemical Society National Meeting revealed promising applications in radiopharmaceuticals. The fluorine-18 labeled analog of 1807166-63-7 is being investigated as a PET tracer for imaging tumor hypoxia, leveraging the compound's ability to accumulate in low-oxygen environments. Preliminary animal studies show favorable pharmacokinetics and tumor-to-background ratios, suggesting potential for clinical translation in oncology diagnostics.
As research into 6-Chloro-3-fluoro-2-mercaptopyridine continues to expand, its role as a multifunctional building block in drug discovery becomes increasingly apparent. Future directions likely include exploration of its applications in targeted protein degradation (PROTACs), covalent fragment-based drug discovery, and as a ligand for transition metal catalysis in medicinal chemistry. The compound's unique combination of reactivity, stability, and synthetic accessibility ensures its continued relevance in chemical biology and pharmaceutical development.
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